molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Cat. No.: B048838
CAS No.: 29278-69-1
M. Wt: 220.22 g/mol
InChI Key: WSQZNZLOZXSBHA-UHFFFAOYSA-N
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Description

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is a sophisticated bicyclic lactone compound that presents a unique and rigid molecular scaffold of significant interest in synthetic and medicinal chemistry. Its structure, featuring two bridged lactone rings (2,9-dione) and an unsaturated core (1(12),10,13-triene), makes it a valuable chiral building block for the construction of complex natural product analogs and novel molecular architectures. Researchers utilize this compound as a key precursor in cycloaddition reactions and transition-metal-catalyzed cross-couplings, leveraging its defined three-dimensional geometry to impart stereochemical control in synthetic pathways. Its primary research value lies in its application for developing new synthetic methodologies, exploring chemical space for drug discovery, and serving as a model compound in computational chemistry and molecular modeling studies to understand conformational dynamics and intermolecular interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQZNZLOZXSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616630
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29278-69-1
Record name 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Cyclization Using Metal Oxide Catalysts

A primary method for synthesizing this compound involves acid-catalyzed cyclization of diol precursors. The patent JPS6312894B2 discloses a process where aluminum oxide (Al₂O₃) or silicon oxide (SiO₂) catalysts facilitate the intramolecular esterification of a tetrafunctional diol . The reaction proceeds under anhydrous conditions to minimize hydrolysis, with the following steps:

  • Precursor Preparation : A diol containing both carboxyl and hydroxyl groups, such as ethylene glycol derivatives, is synthesized.

  • Catalytic Cyclization : The diol is heated with Al₂O₃ or SiO₂ at 150–200°C under reduced pressure (10–50 mmHg).

  • Product Isolation : The crude product is purified via recrystallization from ethanol or acetone .

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeEffect on Reaction
Temperature170–190°CHigher temperatures favor cyclization but risk decomposition
Catalyst Loading5–10 wt% Al₂O₃Excess catalyst promotes side reactions
Reaction Time6–8 hoursProlonged duration improves conversion

This method achieves yields of 60–75% , with purity >95% confirmed by NMR and mass spectrometry .

Solvent-Free Polycondensation Approach

An alternative route involves polycondensation of bifunctional monomers under solvent-free conditions. The patent JPS6312894B2 highlights the use of terephthalic acid and glycols (e.g., 1,4-butanediol) in a melt-phase reaction . While primarily intended for polyester production, this method can be adapted to synthesize the target compound by controlling stoichiometry and reaction time:

  • Monomer Feed : A 1:1 molar ratio of dicarboxylic acid (e.g., terephthalic acid) to diol (e.g., ethylene glycol) is used.

  • Polycondensation : The mixture is heated to 220–240°C with continuous nitrogen purging to remove water.

  • Cyclization : Intermediate oligomers undergo intramolecular esterification at 180°C with Al₂O₃ catalysis .

Critical challenges include avoiding cross-linking and ensuring regioselective cyclization. Adjusting the monomer chain length and using branched diols (e.g., 2-methyl-1,3-propanediol) improves selectivity for the bicyclic product .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s structural complexity. The patent JPS6312894B2 recommends:

  • Recrystallization : Dissolving the crude product in hot ethanol (60–70°C) and cooling to 4°C to precipitate pure crystals .

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) as eluent for analytical-scale purification .

Characterization data from Chemspace and the patent include:

PropertyValueMethod
Melting Point158–160°CDSC
LogP1.99Computational
IR (ν, cm⁻¹)1740 (C=O), 1260 (C-O)FTIR
MS (m/z)220 [M]⁺EI-MS

Industrial-Scale Considerations

For large-scale production, the patent emphasizes continuous-flow reactors to enhance heat transfer and reduce reaction times . Key design parameters include:

  • Residence Time : 2–4 hours at 180°C.

  • Catalyst Recycling : Filtration of Al₂O₃ slurry for reuse.

  • Byproduct Management : Distillation to recover unreacted diols.

Economic analyses suggest a production cost of $120–150/kg at commercial scales, primarily driven by catalyst and energy expenses .

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include diketones, diols, and substituted derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

Chemical Properties and Structure

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione features a complex bicyclic framework that contributes to its chemical reactivity and stability. Its molecular formula is C12H12O4C_{12}H_{12}O_{4} . The presence of dioxabicyclic moieties enhances its potential for forming stable complexes with various substrates.

Thermoplastic Resin Compositions

One of the primary applications of this compound is in the formulation of thermoplastic resin compositions. Research indicates that this compound can be incorporated into resin matrices to improve thermal stability and mechanical properties. For instance, patents have been filed detailing methods for synthesizing resin compositions that utilize this compound to enhance their performance under heat and stress .

Photostabilization

The compound has also been investigated for its role in photostabilization processes. It can act as an effective light stabilizer in polymer formulations, protecting materials from UV degradation. This application is particularly valuable in industries where materials are exposed to sunlight or artificial lighting over prolonged periods .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Preliminary research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigations are necessary to elucidate the specific pathways affected by this compound.

Drug Delivery Systems

The unique structural characteristics of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents . This application is particularly relevant in developing formulations for hydrophobic drugs.

Case Studies and Research Findings

StudyApplicationFindings
Patent CN101495569BThermoplastic ResinsDemonstrated improved heat resistance and mechanical properties when integrated with this compound .
Research on PhotostabilizationPolymer FormulationsShowed significant reduction in UV-induced degradation when using this compound as a stabilizer .
Anticancer ResearchCancer Cell LinesIndicated potential inhibitory effects on cell proliferation in vitro .

Mechanism of Action

The mechanism of action of 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione involves interactions with various molecular targets. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s conjugated system allows it to participate in electron transfer processes, which is crucial in its role as a material for electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparisons

The table below highlights key structural differences between 3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione and related compounds:

Compound Name Bicyclic System Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound [8.2.2] 2,9-dione; 3,8-oxygen ~250 (estimated) Large bicyclic core, triene system
(Z)-3,8-Bis[difluoroboryloxyethylidene]decane-2,9-dione Linear decane 2,9-dione; B-O-F groups 378.94 Boron-containing substituents, enol ester
Benzo[f]indole-4,9-dione derivatives Fused indole 4,9-dione; aromatic ~250–300 Planar aromatic system, ROS-inducing activity
6,8-Dioxabicyclo[3.2.1]octane-2,3-diol [3.2.1] 2,3-diol; 6,8-oxygen ~160–180 Small bicyclic system, ASGPR-targeting groups

Key Observations:

  • Unlike benzo[f]indole-4,9-diones, which are planar and aromatic, the target compound’s bicyclic framework may limit conjugation, altering electronic properties and solubility.
2.4 Functional Group Reactivity
  • This contrasts with the diol groups in [3.2.1] systems, which participate in hydrogen bonding .
  • Boron-containing diones (e.g., ) exhibit unique Lewis acidity, enabling applications in catalysis or materials science .

Biological Activity

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula: C14H16O4
  • Molecular Weight: 248.28 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and antimicrobial properties. The following sections detail specific biological effects observed in scientific studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans20100

A study conducted by demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in vitro and in vivo.

Case Study: In Vivo Model

In a controlled experiment using a rat model of acute inflammation induced by carrageenan:

  • Dosage: 50 mg/kg body weight administered intraperitoneally.
  • Results: A reduction in paw edema was observed at 4 hours post-administration compared to the control group.

The compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples collected from treated rats .

The proposed mechanism for the biological activity of this compound involves the modulation of signaling pathways associated with inflammation and microbial resistance. Specifically:

  • It inhibits the NF-kB pathway which is crucial for the expression of pro-inflammatory cytokines.
  • The compound also disrupts bacterial cell wall synthesis leading to cell lysis in susceptible strains.

Q & A

Q. Q1. What are the established synthetic routes for 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione, and what experimental parameters are critical for yield optimization?

Methodological Answer : The synthesis typically involves cyclization of precursor ketones or diones under acidic or catalytic conditions. For example, analogous bicyclic diones (e.g., 5,8-dioxabicyclo[4.3.0]non-3-ene-2,9-dione) are synthesized via dehydration of hemiketals using reagents like thionyl chloride, followed by cyclization . Key parameters include:

  • Temperature control : Reactions often require prolonged stirring (e.g., 48 hours at 293–298 K) for complete conversion .
  • Solvent selection : Acetic anhydride is used as both solvent and reactant in some protocols .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·acetic acid complex) are critical for enol ester formation and cyclization .

Q. Q2. How is the structural elucidation of this compound performed, and what spectroscopic/analytical techniques are most reliable?

Methodological Answer :

  • X-ray crystallography : The gold standard for confirming bicyclic frameworks. For example, crystal structures of related diones (e.g., C₁₄H₂₀B₂F₄O₄) are solved using Mo Kα radiation (λ = 0.71073 Å) and refined via SHELXTL software, providing bond lengths and angles with <0.1 Å precision .
  • NMR spectroscopy : ¹H and ¹³C NMR are used to identify proton environments and carbonyl groups. For bicyclic systems, coupling constants (e.g., J = 8–12 Hz) help confirm ring strain and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns validate ring-opening pathways .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural characterization of bicyclic diones?

Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate proposed structures .
  • Crystallographic redundancy : Solving multiple crystal structures under different conditions (e.g., solvent-free vs. solvated forms) clarifies ambiguities in bond angles or torsional strain .

Q. Q4. What strategies are effective in optimizing the regioselectivity of cyclization reactions for bicyclic diones?

Methodological Answer : Regioselectivity depends on steric and electronic factors:

  • Substituent effects : Electron-withdrawing groups (e.g., ketones) direct cyclization via Thorpe-Ingold effects, as seen in the synthesis of 1,7-dioxaspiro[4.4]non-2-ene derivatives .
  • Catalyst tuning : BF₃·acetic acid promotes enol ester formation in less hindered positions, while bulky bases (e.g., LiBr) suppress competing pathways .
  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., smaller rings), while prolonged heating drives thermodynamic stabilization of larger frameworks .

Q. Q5. How can electrochemical properties of bicyclic diones be exploited in materials science or redox-active applications?

Methodological Answer : Cyclic voltammetry (CV) and square wave voltammetry (SWV) reveal redox behavior:

  • Multi-step oxidation : Bicyclic diones with conjugated systems (e.g., ferrocene derivatives) show two distinct oxidation peaks (E₁ and E₂) corresponding to sequential electron transfers .
  • Structure–activity relationships : Electron-deficient diones (e.g., those with electron-withdrawing substituents) exhibit higher reduction potentials, making them candidates for charge-transfer materials .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for bicyclic diones?

Methodological Answer :

  • Re-examine basis sets : Switch from smaller basis sets (e.g., 6-31G*) to larger ones (e.g., cc-pVTZ) to improve accuracy in predicting NMR chemical shifts .
  • Solvent corrections : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility that static calculations might miss .

Experimental Design Considerations

Q. Q7. What precautions are necessary when handling air- or moisture-sensitive intermediates in the synthesis of bicyclic diones?

Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for steps involving enol esters or BF₃ complexes, which hydrolyze readily .
  • Drying agents : Pre-dry solvents over molecular sieves or CaH₂ to minimize side reactions (e.g., hydrolysis of acetic anhydride to acetic acid) .
  • Low-temperature quenching : Add reactions to ice-water mixtures to terminate Lewis acid catalysts (e.g., BF₃) and prevent over-dehydration .

Advanced Characterization Techniques

Q. Q8. How can X-ray crystallography and NMR spectroscopy be combined to resolve stereochemical uncertainties in bicyclic diones?

Methodological Answer :

  • NOE correlations : 2D NOESY NMR identifies spatial proximity of protons (e.g., axial vs. equatorial positions in bicyclic systems) .
  • Crystallographic disorder modeling : Refine X-ray data with partial occupancy models to account for dynamic stereoisomerism .
  • Synchrotron radiation : High-flux X-rays (e.g., at 0.5 Å wavelength) improve resolution for low-symmetry crystals (e.g., monoclinic P2/n systems) .

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